5-Cyclobutylpyridine-2-carbaldehyde
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Overview
Description
5-Cyclobutylpyridine-2-carbaldehyde: is an organic compound with the molecular formula C10H11NO . It is a derivative of pyridine, where a cyclobutyl group is attached to the fifth position of the pyridine ring, and an aldehyde group is attached to the second position. . It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylpyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Cyclobutylpyridine-2-carboxylic acid.
Reduction: 5-Cyclobutylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
5-Cyclobutylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclobutylpyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Lacks the cyclobutyl group, making it less sterically hindered.
Pyridine-3-carbaldehyde: The aldehyde group is positioned at the third position, altering its reactivity.
Pyridine-4-carbaldehyde: The aldehyde group is positioned at the fourth position, affecting its chemical behavior.
Uniqueness: 5-Cyclobutylpyridine-2-carbaldehyde is unique due to the presence of the cyclobutyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with specific properties .
Properties
IUPAC Name |
5-cyclobutylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-10-5-4-9(6-11-10)8-2-1-3-8/h4-8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXKBCUWZGGDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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